molecular formula C19H21N5O3 B12750767 Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate CAS No. 86970-62-9

Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate

Cat. No.: B12750767
CAS No.: 86970-62-9
M. Wt: 367.4 g/mol
InChI Key: QUXSPFUMIBMLBC-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate is a complex heterocyclic compound that belongs to the class of pyrido-oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrido-oxazin core with various functional groups, makes it an interesting subject for research in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido-oxazin Core: The initial step involves the cyclization of appropriate precursors to form the pyrido-oxazin core. This can be achieved through a condensation reaction between a pyridine derivative and an oxazinone.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the intermediate compound.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The aromatic ring in the pyrido-oxazin core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation Products: N-oxides of the dimethylamino group.

    Reduction Products: Amines derived from the reduction of the carbamate group.

    Substitution Products: Halogenated derivatives of the pyrido-oxazin core.

Scientific Research Applications

Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The dimethylamino group and the carbamate moiety play crucial roles in binding to the active site of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

    Pyrido-oxazin Derivatives: Compounds with similar pyrido-oxazin cores but different substituents.

    Dimethylamino Derivatives: Compounds with dimethylamino groups attached to various heterocyclic cores.

    Carbamates: Other carbamate-containing compounds with different heterocyclic backbones.

Uniqueness: Ethyl (5-(((dimethylamino)methylene)amino)-3-phenyl-2H-pyrido(4,3-b)-1,4-oxazin-7-yl)carbamate stands out due to its unique combination of a pyrido-oxazin core, a dimethylamino group, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

86970-62-9

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl N-[5-[(E)-dimethylaminomethylideneamino]-3-phenyl-2H-pyrido[4,3-b][1,4]oxazin-7-yl]carbamate

InChI

InChI=1S/C19H21N5O3/c1-4-26-19(25)23-16-10-15-17(18(22-16)20-12-24(2)3)21-14(11-27-15)13-8-6-5-7-9-13/h5-10,12H,4,11H2,1-3H3,(H,22,23,25)/b20-12+

InChI Key

QUXSPFUMIBMLBC-UDWIEESQSA-N

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)/N=C/N(C)C

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)OCC(=N2)C3=CC=CC=C3)N=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.